molecular formula C9H8ClNS B2836591 1-Chloro-2-isothiocyanato-3,5-dimethylbenzene CAS No. 871909-88-5

1-Chloro-2-isothiocyanato-3,5-dimethylbenzene

Cat. No.: B2836591
CAS No.: 871909-88-5
M. Wt: 197.68
InChI Key: BZMBGNFFOMXBCL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Chloro-2-isothiocyanato-3,5-dimethylbenzene typically involves the reaction of 1-chloro-3,5-dimethylbenzene with thiophosgene (CSCl₂) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 1-chloro-3,5-dimethylbenzene.

    Reagent: Thiophosgene (CSCl₂).

    Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the thiophosgene.

    Product: this compound.

Chemical Reactions Analysis

1-Chloro-2-isothiocyanato-3,5-dimethylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted derivatives.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-isothiocyanato-3,5-dimethylbenzene is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Chloro-2-isothiocyanato-3,5-dimethylbenzene involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine residues. This covalent modification can alter the structure and function of the target protein, providing insights into its biological role. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Chloro-2-isothiocyanato-3,5-dimethylbenzene can be compared with other isothiocyanate-containing compounds, such as:

    Phenyl isothiocyanate: Lacks the chlorine and methyl groups, making it less reactive in certain substitution reactions.

    4-Chloro-3-isothiocyanatotoluene: Similar structure but with different substitution patterns on the benzene ring, leading to different reactivity and applications.

    1-Bromo-2-isothiocyanato-3,5-dimethylbenzene: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-chloro-2-isothiocyanato-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMBGNFFOMXBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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